Home > Products > Screening Compounds P46794 > 4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol -

4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol

Catalog Number: EVT-5305841
CAS Number:
Molecular Formula: C20H25BrN2O3
Molecular Weight: 421.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-Bromo-2-[(phenylimino)methyl]phenol

Compound Description: (E)-4-Bromo-2-[(phenylimino)methyl]phenol is a compound that has been crystallized into two distinct polymorphs. The structural difference between the two forms lies in the dihedral angle between the planes of the two aromatic rings. One polymorph exhibits a dihedral angle of 45.6° , which is significantly different from the previously reported polymorph. The structure of (E)-4-Bromo-2-[(phenylimino)methyl]phenol also features an intramolecular O—H⋯N hydrogen bond that forms an S(6) ring.

2-[(4-Methylphenylimino)methyl]-6-methoxyphenol

Compound Description: This compound serves as a Schiff base ligand (L) in the synthesis of five transition metal(II) complexes . It is synthesized by condensing o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with p-toluidine. This ligand, along with its complexes, has been evaluated for its antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Interestingly, the metal complexes exhibit higher antibacterial activity compared to the free Schiff base ligand.

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is characterized as a cerebral circulation improver, demonstrating vasospasmolytic properties . Its mechanism of action involves the inhibition of calmodulin, a protein involved in smooth muscle contraction. Ro 22-4839 exhibits a stronger inhibitory effect on the superprecipitation of chicken gizzard smooth muscle actomyosin compared to other calmodulin antagonists like trifluoperazine and W-7. It also demonstrates a preference for affecting smooth muscle contraction processes, unlike the broader effects of trifluoperazine and W-7.

1,2-dihydro-quinoline-2-one derivatives

Compound Description: A series of 1,2-dihydro-quinoline-2-one derivatives, specifically those with a 4-((4-((2-substitutedphenoxy)ethyl)-1-piperazinyl)methyl) substituent, were synthesized and evaluated for their anti-α-adrenoceptor activity . The study's findings highlighted that compounds IV3, IV4, and IV6 within this series exhibited notable inhibitory activity, warranting further investigation.

1-Cyclopropyl-6-Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl]-1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid derivatives

Compound Description: These compounds represent a novel series of quinolone derivatives designed and synthesized to explore the impact of increased bulk at the C-7 position on antimicrobial activity . Among this series, compound 6d exhibited promising antibacterial activity comparable to the reference standard, ciprofloxacin.

N-(2-Chlorine-6-methylphenyldiazomethane)-2-[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pirimidinyl]amino]-5-thiazolcarboxamide

2-Aminothiazole and its Analogs (Dasatinib, 12m)

Compound Description: 2-Aminothiazole (1) emerged as a novel template for Src family kinase inhibitors through internal compound library screening. Optimization efforts led to the identification of Dasatinib (2, BMS-354825) and 12m, both exhibiting potent pan-Src inhibitory activity in the nanomolar to subnanomolar range . Molecular modeling provided a putative binding model for this class of compounds, which aligned with the subsequently published crystal structure of Dasatinib bound to Abl kinase. Dasatinib is presently undergoing clinical trials for chronic myelogenous leukemia treatment.

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: GSK588045 is a potent antagonist of 5-HT(1A/B/D) receptors . Developed through bioisosteric replacement of the metabolically labile N-methyl amide group in benzoxazinones, it demonstrates high selectivity over hERG potassium channels and favorable pharmacokinetics. GSK588045 exhibits excellent activity in rodent pharmacodynamic models and is under development as a potential fast-acting antidepressant/anxiolytic with a reduced side effect profile.

6-Bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine

Compound Description: This compound is characterized by its unique crystal structure, where the planar imidazo[4,5-b]pyridine ring is inclined at specific angles to the phenyl and triazole rings . The molecules are interconnected through C—HTrz···NTrz hydrogen bonds, forming a double-column structure along the b-axis. Hirshfeld surface analysis reveals that H···H, H···N/N···H, H···C/C···H, H···Cl/Cl···H, and H···Br/Br···H interactions are the most significant contributors to crystal packing.

[Ni(bimp)2]·2H2O (Hbimp = 4-Bromo-2-iminomethyl-6-methoxyphenol)

Compound Description: This compound is a mononuclear nickel(II) complex synthesized using a microwave-assisted solvothermal reaction . In this complex, nickel(II) atoms are coordinated by two bimp ligands in a bidentate fashion. The complex forms a 2D network through O–H···O and C–H···Br hydrogen bonds, further extending into a 3D network through O–H···O hydrogen bonds, leading to the formation of a 1D water chain.

4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride (MCI-225)

Compound Description: MCI-225 is a novel antidepressant with a distinct pharmacological profile . It selectively inhibits noradrenaline uptake and acts as a 5-HT3 receptor antagonist. MCI-225 demonstrates potent antidepressant effects in preclinical models, suggesting a potential therapeutic role in treating depression.

(S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (YH-6)

Compound Description: YH-6 is a quinolone derivative exhibiting potent activity against various Mycoplasma species . Notably, YH-6 demonstrates a low propensity for inducing resistance in Ureaplasma urealyticum. Furthermore, U. urealyticum and M. hominis strains resistant to erythromycin or tetracycline do not exhibit cross-resistance to YH-6, suggesting a distinct mechanism of action.

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: Dasatinib (BMS-354825) is a potent, orally bioavailable pan-Src kinase inhibitor . The invention also encompasses specific salts and crystalline forms of dasatinib. The drug effectively inhibits the growth of various cancer cells by targeting multiple tyrosine kinases involved in cell proliferation and survival.

3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride (Eprazinone)

Compound Description: Eprazinone dihydrochloride is a compound whose crystal structure has been determined using X-ray diffraction . The molecule adopts an extended conformation, with the piperazine ring exhibiting a chair conformation. Notably, the four carbon atoms in the piperazine ring are coplanar. Two chloride ions are hydrogen-bonded to the two piperazine nitrogen atoms.

2-((1E)-{2-[Bis(2-methylbenzylsulfanyl)methylidene]hydrazin-1-ylidene}methyl)-6-methoxyphenol

Compound Description: The crystal structure of this compound reveals near coplanarity in the central CN2S2 atoms . The molecule exhibits specific dihedral angles between the phenyl rings and the central plane. The bond lengths within the S2C=N, N—N, and N—N=C units suggest limited conjugation. An intramolecular O—H⋯N hydrogen bond is also observed. The crystal packing is characterized by phenyl–methoxy C—H⋯O and phenyl–phenyl C—H⋯π interactions, forming supramolecular double chains that extend into layers through methyl–phenyl C—H⋯π interactions. These layers stack along the a-axis, interconnected by weak π–π interactions between phenyl rings, resulting in a three-dimensional architecture.

tert-Butyl-4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate

Compound Description: This compound has been studied using single-crystal X-ray diffraction, revealing its crystallographic parameters, including space group, unit cell dimensions, and R-factors . The compound crystallizes in the monoclinic crystal system with the space group P21/c.

[Cu(L)(µ-O2C–CH3)]2 (L = 4-bromo-2-((4-methylpyridin-2-ylimino)methyl)phenol or 4-bromo-2-((6-methylpyridin-2-ylimino)methyl)phenol)

Compound Description: These two acetato-bridged dinuclear copper(II) complexes feature 4-bromo-2-((4 or 6-methylpyridin-2-ylimino)methyl)phenol as ligands. Each copper(II) ion is coordinated by the phenolic oxygen, the nitrogen of the imine group, and bridging acetato ligands, creating a square planar geometry around each copper center . The compounds exhibit antiferromagnetic interactions at room temperature.

Methyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate

Compound Description: This compound was synthesized from dimethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate using silica gel as a catalyst under solvent-free conditions . The reaction, conducted at 80 °C, resulted in a high yield of the desired chromene derivative.

6-(1H-Indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole

Compound Description: This compound acts as a respiratory PI3K inhibitor and has potential therapeutic applications in treating respiratory diseases . The invention focuses on specific polymorphs and salts of this compound, aiming to optimize its pharmaceutical properties.

(-)-(S)-6-Amino-alpha-[(4-diphenylmethyl-1-piperazinyl)-methyl]-9H-purine-9-ethanol (SDZ 211-939)

Compound Description: SDZ 211-939 is a synthetic sodium channel inactivation inhibitor . It exhibits low efficacy in modulating the bovine heart sodium channel compared to other species, despite similar binding affinities. This discrepancy suggests that SDZ 211-939's channel modulation mechanism might involve voltage-independent interactions within the channel's inactivation machinery.

4-Methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (IV)

Compound Description: Compound IV is a novel 3,4-pyridinedicarboximide derivative demonstrating analgesic properties . A high-performance liquid chromatography (HPLC) method, utilizing 4-hydroxybenzoic acid ethyl ester as an internal standard, was developed for its quantification. The method demonstrated suitability for kinetic studies of compound IV, particularly its hydrolysis in aqueous solutions.

2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl methyl (±)-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (CV-4093 (2HCl)) and its Optical Isomers

Compound Description: CV-4093 (2HCl) is a calcium channel blocker, and its carbon-14 labeled analog, [14C]CV-4093 (2HCl), was synthesized to investigate its metabolic disposition and distribution in test animals . The synthesis involved a modified Hantzsch reaction starting from ethyl [3-14C]acetoacetate.

Properties

Product Name

4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol

IUPAC Name

4-bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-6-methoxyphenol

Molecular Formula

C20H25BrN2O3

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C20H25BrN2O3/c1-3-26-18-7-5-4-6-17(18)23-10-8-22(9-11-23)14-15-12-16(21)13-19(25-2)20(15)24/h4-7,12-13,24H,3,8-11,14H2,1-2H3

InChI Key

FGZYWXNTJOOGDX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)OC)O

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.